1-(3-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-(3-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a triazole ring fused with a pyridine and a carboxylic acid group
Preparation Methods
The synthesis of 1-(3-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Cycloaddition Reaction: The initial step involves a cycloaddition reaction between an azide and an alkyne to form the triazole ring. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts under mild conditions.
Functional Group Introduction: The introduction of the 3-methylphenyl and pyridin-2-yl groups is achieved through substitution reactions. These reactions are typically carried out in the presence of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Carboxylation: The final step involves the introduction of the carboxylic acid group through carboxylation reactions. This can be achieved using carbon dioxide (CO2) in the presence of a suitable catalyst.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(3-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The major products formed include oxidized derivatives of the triazole ring.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions typically result in the reduction of the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring. Common reagents for these reactions include halides and nucleophiles such as amines or thiols.
Scientific Research Applications
1-(3-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of other heterocyclic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(3-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid: This compound lacks the pyridin-2-yl group, which may result in different chemical and biological properties.
5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid:
1-(3-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole: This compound lacks the carboxylic acid group, which may influence its solubility and biological activity.
The presence of the 3-methylphenyl, pyridin-2-yl, and carboxylic acid groups in this compound makes it a unique and versatile compound with distinct properties and applications.
Properties
IUPAC Name |
1-(3-methylphenyl)-5-pyridin-2-yltriazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c1-10-5-4-6-11(9-10)19-14(12-7-2-3-8-16-12)13(15(20)21)17-18-19/h2-9H,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOHKSQAYQTHMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)O)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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